PHA 568487

Übersicht

Beschreibung

PHA 568487 ist ein selektiver Agonist des α7-Nikotinacetylcholinrezeptors. Diese Verbindung hat sich als vielversprechend erwiesen, um Neuroinflammation und oxidativen Stress zu reduzieren, was sie in verschiedenen wissenschaftlichen Forschungsbereichen zu einem interessanten Thema macht .

Präparationsmethoden

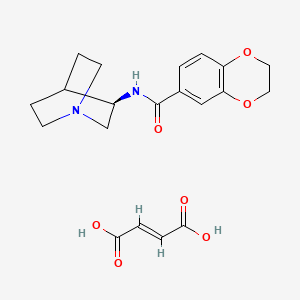

Die Synthese von this compound beinhaltet die Herstellung eines ChinuclidinderivatsDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Wissenschaftliche Forschungsanwendungen

PHA 568487 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Eigenschaften und Funktionen des α7-Nikotinacetylcholinrezeptors verwendet.

Biologie: Untersucht wegen seines Potenzials, Neuroinflammation und oxidativen Stress in verschiedenen biologischen Modellen zu reduzieren.

Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung von Erkrankungen wie Schizophrenie, Fettleibigkeit, Diabetes und Herz-Kreislauf-Erkrankungen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an den α7-Nikotinacetylcholinrezeptor bindet. Diese Bindung führt zur Aktivierung des Rezeptors, der wiederum verschiedene zelluläre Signalwege moduliert. Die Verbindung hat sich gezeigt, dass sie die Expression von Antioxidansgenen erhöht und oxidativen Stress und Entzündungen verringert. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Phosphorylierung von NF-κB p65 und die Expression von NADPH-Oxidase .

Wirkmechanismus

Target of Action

PHA 568487 is a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR) . The α7nAChR is a ligand-gated ion channel that plays a crucial role in the regulation of cognitive processes such as memory and attention .

Mode of Action

This compound interacts with its target, the α7nAChR, by binding to it and stimulating its activity . This interaction leads to a decrease in neuroinflammation and oxidative stress .

Biochemical Pathways

The activation of α7nAChR by this compound has shown to have beneficial effects in several acute inflammatory disease models . It has been found to decrease the concentration of 12 out of 33 cytokines in an acute inflammation model . These cytokines are key players in the inflammatory response, and their reduction can help dampen inflammation.

Biochemische Analyse

Biochemical Properties

PHA 568487 interacts with the α7nAChR, a type of nicotinic acetylcholine receptor . It has been found to reduce neuroinflammation and oxidative stress . The compound can rapidly penetrate the blood-brain barrier .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing neuroinflammation and oxidative stress . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the α7nAChR . It acts as a selective agonist for this receptor, leading to a reduction in neuroinflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Despite promising immunomodulatory effects in the acute inflammatory air pouch model, it did not affect infarct size or cardiac function after a permanent occlusion model of acute myocardial infarction in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study involving C57BL/6J male mice, injection of this compound yielded the best effect on infarct volume and behavior tests .

Metabolic Pathways

The principal biotransformation of this compound involves the oxidation of the benzo[1,4]dioxane moiety, followed by subsequent oxidation to a range of secondary metabolites . The carboxylic acids resulting from the oxidative cleavage of the dioxane ring were the principal metabolites observed in the plasma, urine, and hepatocyte incubations across all species .

Transport and Distribution

This compound is orally active and can rapidly penetrate the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues effectively.

Subcellular Localization

Given its ability to rapidly penetrate the blood-brain barrier , it can be inferred that it may localize in the brain cells where it interacts with the α7nAChR .

Vorbereitungsmethoden

The synthesis of PHA 568487 involves the preparation of a quinuclidine derivativeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

PHA 568487 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

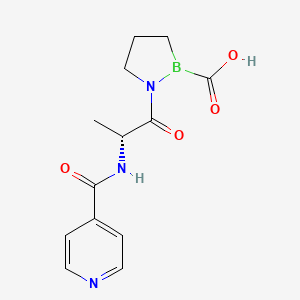

PHA 568487 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

GTS-21: Ein weiterer α7-Nikotinacetylcholinrezeptoragonist mit ähnlichem therapeutischem Potenzial.

PNU 282987: Bekannt für seine Fähigkeit, das Überleben von Pankreas-β-Zellen unter Stressbedingungen zu unterstützen.

This compound ist einzigartig in seiner schnellen Penetration in das Gehirn und seiner selektiven Agonistenaktivität, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQZUGYJVHHHEE-QDSMGTAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527680-57-5 | |

| Record name | PHA-568487 fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-568487 FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL65583PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

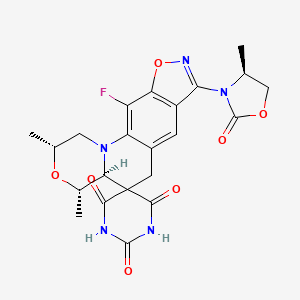

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PHA 568487?

A1: this compound functions as a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , ] This means it binds to and activates this specific receptor subtype, leading to downstream effects primarily related to modulation of inflammatory responses.

Q2: What are the potential therapeutic benefits of targeting the α7nAChR with this compound?

A2: Research suggests that activation of the α7nAChR with this compound may offer therapeutic benefits in conditions characterized by neuroinflammation and brain injury. Studies in rodent models of ischemic stroke, bone fracture, and even a subchronic model of cognitive impairment in schizophrenia have shown that this compound can reduce neuroinflammation, oxidative stress, and improve cognitive and motor function. [, , , , , , , ]

Q3: Has this compound demonstrated efficacy in models of acute myocardial infarction?

A3: While this compound shows promise in dampening inflammation in an acute inflammatory air pouch model, a study using a permanent occlusion model of acute myocardial infarction in mice did not find a significant effect on infarct size or cardiac function. [] More research is needed to determine if this translates to other models or if different agonists of the α7nAChR could yield different outcomes.

Q4: What is the impact of this compound on immune cells?

A4: this compound exhibits anti-inflammatory effects on immune cells. In vitro studies using peripheral blood mononuclear cells (PBMCs) from patients with coronary artery disease showed that this compound significantly decreased the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and others, when challenged with lipopolysaccharide (LPS). []

Q5: Are there any imaging techniques used to study the effects of this compound in vivo?

A5: Yes, researchers have employed positron emission tomography (PET) imaging to investigate the effects of this compound in vivo. Studies have utilized radiotracers like [18F]DPA-714 and [18F]BR-351 to visualize and quantify changes in neuroinflammation and matrix metalloproteinase activity, respectively, following treatment with this compound in animal models of stroke. [, ]

Q6: How is this compound metabolized in different species?

A6: Metabolism studies of this compound have been conducted in various species, including rats, dogs, and monkeys. Results reveal that the primary metabolic pathway involves oxidation of the benzo[1,4]dioxane moiety, followed by further oxidation to secondary metabolites. The carboxylic acid derivatives resulting from oxidative cleavage of the dioxane ring are identified as major metabolites in plasma, urine, and hepatocyte incubations across species. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

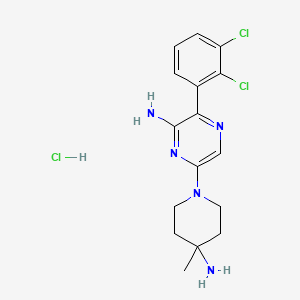

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)